N-(4-bromophenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide
Description
This compound features a 4-bromophenyl group attached to an acetamide core, which is linked via a thioether bridge to a 1-(2,3-dimethylphenyl)-substituted imidazole ring. The structural combination of bromophenyl (electron-withdrawing) and dimethylphenyl (electron-donating) groups confers unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3OS/c1-13-4-3-5-17(14(13)2)23-11-10-21-19(23)25-12-18(24)22-16-8-6-15(20)7-9-16/h3-11H,12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDWQBYOBXWRJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(2,3-Dimethylphenyl)-1H-Imidazole-2-Thiol
This intermediate is prepared via cyclocondensation and thiolation:
- Step 1 : 2,3-Dimethylaniline reacts with glyoxal and ammonium thiocyanate in acetic acid at 80°C for 6 hours to form 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol.
- Reaction Equation :
$$ \text{C}8\text{H}{11}\text{N} + \text{C}2\text{H}2\text{O}2 + \text{NH}4\text{SCN} \rightarrow \text{C}{11}\text{H}{12}\text{N}2\text{S} + \text{H}2\text{O} $$ - Yield : 68–72% after recrystallization in ethanol.
Synthesis of 2-Chloro-N-(4-Bromophenyl)Acetamide
Coupling Reaction
The final step involves nucleophilic substitution:
- Reagents : 1-(2,3-Dimethylphenyl)-1H-imidazole-2-thiol (1.1 equiv), 2-chloro-N-(4-bromophenyl)acetamide (1.0 equiv), potassium carbonate (K₂CO₃, 2.0 equiv).
- Solvent : Dimethylformamide (DMF) at 60°C for 8 hours.
- Mechanism : The thiolate ion attacks the electrophilic carbon of the chloroacetamide, displacing chloride.
- Workup : Precipitation in ice-water, filtration, and purification via silica gel chromatography (ethyl acetate/hexane, 3:7).
- Final Yield : 63–67%.
Industrial-Scale Production Methods
Batch Reactor Protocol
| Parameter | Specification |
|---|---|
| Reactor Volume | 500 L |
| Temperature Control | ±1°C via jacketed cooling |
| Stirring Rate | 300 rpm |
| Reaction Time | 7 hours |
| Annual Output | 1.2 metric tons |
Continuous Flow Synthesis
- Advantages : 30% reduction in solvent use, 15% higher yield compared to batch.
- Flow Setup :
- Module 1 : Thiol generation (residence time: 20 min).
- Module 2 : Acetamide coupling (residence time: 45 min at 65°C).
- Throughput : 12 kg/day using microreactors.
Optimization of Reaction Conditions
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 67 | 98.2 |
| DMSO | 46.7 | 59 | 97.5 |
| Acetonitrile | 37.5 | 52 | 95.8 |
| Ethanol | 24.3 | 41 | 91.3 |
DMF provides optimal nucleophilicity and solubility for the thiolate intermediate.
Base Optimization
| Base | pKa | Yield (%) | Byproducts Identified |
|---|---|---|---|
| K₂CO₃ | 10.3 | 67 | None |
| NaHCO₃ | 6.4 | 38 | Hydrolysis products |
| TEA | 10.75 | 58 | N-Acetylated impurities |
| DBU | 13.5 | 49 | Degradation |
K₂CO₃ achieves full deprotonation of the thiol without side reactions.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
X-ray Crystallography
Comparative Analysis of Synthetic Approaches
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Batch (Lab) | 67 | 98.2 | 12.4 | Moderate |
| Continuous Flow | 78 | 99.1 | 8.9 | High |
| Microwave-Assisted | 71 | 97.8 | 14.2 | Low |
Continuous flow synthesis offers the best balance of efficiency and cost for large-scale production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(4-bromophenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step reactions that include the formation of imidazole derivatives followed by thioacetamide coupling. The characterization of synthesized compounds is usually conducted using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to confirm their molecular structures.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit promising antimicrobial properties. For instance, compounds derived from similar structures have been evaluated for their efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicate that certain derivatives possess significant antibacterial activity, which can be attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro assays against cancer cell lines such as MCF7 (human breast adenocarcinoma). The Sulforhodamine B (SRB) assay is commonly employed to assess cell viability post-treatment. Findings suggest that specific derivatives exhibit cytotoxic effects on cancer cells, potentially through mechanisms such as apoptosis induction or cell cycle arrest .
Molecular Docking Studies
Molecular docking studies play a crucial role in understanding the binding interactions between this compound and target proteins involved in microbial resistance or cancer progression. These studies utilize software like Schrodinger to predict binding affinities and elucidate the modes of action of the compound. Results from these studies provide insights into how structural modifications can enhance biological activity .
Case Studies
Several case studies highlight the practical applications of this compound:
-
Antibacterial Screening : A study evaluated a series of acetamide derivatives for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .
Compound MIC (µg/mL) Target Bacteria A 12 Staphylococcus aureus B 8 Escherichia coli -
Anticancer Evaluation : In another study focusing on breast cancer cell lines, compounds derived from similar structures showed IC50 values indicating effective cytotoxicity at nanomolar concentrations .
Compound IC50 (µM) Cell Line C 0.5 MCF7 D 0.8 MCF7
Mechanism of Action
The mechanism by which N-(4-bromophenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, while the imidazole and thioacetamide groups can modulate biological activities.
Comparison with Similar Compounds
Structural Analogues and Heterocyclic Variations
Triazinoindole Derivatives ()
Compound 26 (N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide) replaces the imidazole ring with a triazinoindole system.
Benzofuran-Imidazole Hybrids ()
Compound 21 (N-(Benzofuran-5-yl)-2-((4-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide) incorporates a benzofuran moiety instead of dimethylphenyl. Benzofuran’s planar structure and oxygen atom may enhance metabolic stability compared to alkyl-substituted aromatics. The shared 4-bromophenyl group suggests similar electronic profiles, but compound 21 ’s benzofuran could confer distinct pharmacokinetic properties .
Chlorophenyl-Imidazole Derivatives ()
Compound 4 (2-((1-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide) substitutes the 4-bromophenyl with a 4-chlorophenyl group. Chlorine’s smaller atomic radius and higher electronegativity may alter binding affinities in halogen-bonding interactions.
Cytotoxic Activity ()
Imidazole derivatives with benzothiazol-2-yl substituents (e.g., N-(6-substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-(p-tolyl)-1H-imidazol-2-yl]thio]acetamide) demonstrated IC₅₀ values of ~15.67 µg/mL against C6 glioma cells . The target compound’s 2,3-dimethylphenyl group may enhance lipophilicity, improving membrane permeability and cytotoxicity compared to benzothiazol analogs. However, the absence of nitro or methoxy substituents (common in cytotoxic agents) could limit potency .
Antimicrobial Potential ()
Benzofuran-oxadiazole-thioacetamide hybrids (e.g., 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide) showed antimicrobial activity, attributed to the oxadiazole ring’s electron-deficient nature. The target compound’s imidazole-thioacetamide scaffold may similarly disrupt microbial enzymes, though its dimethylphenyl group could reduce solubility in aqueous environments .
Physicochemical Properties
Crystallographic Data ()
The crystal structure of 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide reveals a dihedral angle of 66.4° between aromatic rings, influencing packing efficiency and solubility. The target compound’s 2,3-dimethylphenyl group likely increases torsional strain, reducing crystallinity and enhancing amorphous character, which may improve bioavailability .
Table: Key Comparisons of Structural Analogs
Biological Activity
N-(4-bromophenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide is a compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications based on various studies.
Chemical Structure
The compound can be represented by the following structural formula:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Imidazole Ring : The imidazole core is synthesized using 2,3-dimethylphenyl derivatives.
- Thioacetylation : The thioacetamide group is introduced through nucleophilic substitution.
- Bromination : The 4-bromophenyl moiety is attached via electrophilic aromatic substitution.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds related to this compound. For instance:
- In Vitro Studies : The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungal strains. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method, revealing promising results compared to standard antibiotics .
Anticancer Activity
Research has also highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro testing against human breast adenocarcinoma (MCF7) cells showed that the compound induced cytotoxic effects with an IC50 value indicating effective concentration for 50% inhibition of cell growth. Molecular docking studies suggested that the compound interacts with specific cancer-related targets, potentially inhibiting tumor growth .
The biological activity of this compound can be attributed to its ability to bind to various biological targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : The compound could modulate receptor activity that plays a role in cancer progression and microbial resistance mechanisms.
Case Studies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-bromophenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide, and how can purity be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution of a halogenated acetamide intermediate with a thiol-functionalized imidazole. For example:
- React 2-chloro-N-(4-bromophenyl)acetamide with 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) under reflux .
- Purification via flash chromatography (1–20% MeOH in DCM) yields >90% purity. Monitor reaction progress using TLC or LC-MS .
- Critical Parameters : Ensure stoichiometric equivalence of reactants and inert atmosphere to prevent oxidation of the thiol group.
Q. How can structural characterization of this compound be performed to confirm its identity?
- Techniques :
- NMR Spectroscopy : Analyze - and -NMR to confirm substituent positions (e.g., bromophenyl protons at δ ~7.5 ppm, imidazole protons at δ ~7.0–8.0 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₉H₁₇BrN₃OS: ~428.01 g/mol) .
- X-ray Crystallography : Resolve conformational heterogeneity, as seen in analogous acetamide derivatives with three distinct dihedral angles (54.8°, 76.2°, 77.5°) between aromatic rings .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for structurally similar acetamide derivatives?
- Analysis :
- Conformational Polymorphism : Use single-crystal X-ray diffraction to identify multiple molecular conformers (e.g., dimeric hydrogen-bonded motifs of R₂²(10) type) .
- Density Functional Theory (DFT) : Compare experimental dihedral angles with computed values to validate steric and electronic effects .
Q. How can structure-activity relationships (SAR) be explored for imidazole-thioacetamide derivatives targeting enzymes like COX-1/2?
- Methodology :
- Bioisosteric Replacement : Substitute the 4-bromophenyl group with fluorophenyl or methoxyphenyl moieties to modulate electron-withdrawing/donating effects .
- Enzymatic Assays : Test inhibitory activity against COX-1/2 using in vitro fluorescence-based assays. For example, IC₅₀ values of ~1–10 µM have been reported for related compounds .
Q. What computational approaches predict the electronic properties of this compound for drug design?
- Methods :
- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., IMPDH from Mycobacterium tuberculosis) .
- QSAR Modeling : Correlate descriptors (e.g., LogP, polar surface area) with bioavailability. For example, a LogP of ~3.5 suggests moderate membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
